molecular formula C10H10N2O2 B6437099 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile CAS No. 2549013-42-3

2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile

Cat. No. B6437099
CAS RN: 2549013-42-3
M. Wt: 190.20 g/mol
InChI Key: DPVUMDXXRZCDNF-UHFFFAOYSA-N
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Description

The compound “2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups. The oxetane group is a four-membered cyclic ether . The methoxy group is an ether functional group consisting of a methyl group bound to an oxygen . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . The carbonitrile group, also known as a cyano group, consists of a carbon triple-bonded to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The oxetane ring could potentially add steric hindrance, influencing the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these functional groups typically undergo reactions like nucleophilic substitution (for the ether group), electrophilic substitution (for the pyridine ring), and addition reactions (for the carbonitrile group) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ether and nitrile groups could enhance its solubility in polar solvents .

Scientific Research Applications

Inhibitor Development in Oncology

The compound has been used in the development of orally bioavailable Enhancer of Zeste Homolog 2 (EZH2) inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which has been implicated in various types of cancer. The compound was used to optimize the metabolic stability and thermodynamic solubility of these inhibitors .

Ligand and Property-Based Design Strategies

The compound has been used in ligand and property-based design strategies to optimize the physicochemical properties and potency of EZH2 inhibitors . This has led to the identification of a development candidate with robust tumor growth inhibition in vivo .

Synthesis of New Oxetane Derivatives

The compound has been used in the synthesis of new oxetane derivatives . Oxetanes are a class of organic compounds containing a four-membered ring. These derivatives have found applications in various areas of chemistry .

Physicochemical and Metabolic Properties Evaluation

The compound has been used in the evaluation of the physicochemical and metabolic properties of δ-amino acid oxetane derivatives . This has led to the development and synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .

Epoxide Ring Opening

The compound has been used in the process of epoxide ring opening with trimethyloxosulfonium ylide . This process is used to form oxetanes in good yields .

Formation of 2-Hydroxymethyloxetane Motif

The compound has been used in the formation of the 2-hydroxymethyloxetane motif . This motif has been formed in high yield following acetal deprotection .

properties

IUPAC Name

2-(oxetan-2-ylmethoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-2-1-4-12-10(8)14-7-9-3-5-13-9/h1-2,4,9H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVUMDXXRZCDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1COC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Oxetan-2-yl)methoxy]pyridine-3-carbonitrile

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